molecular formula C17H13ClN2O B2726065 (4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 39143-10-7

(4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2726065
CAS No.: 39143-10-7
M. Wt: 296.75
InChI Key: BGJYICFWALJLBY-WJDWOHSUSA-N
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Description

The compound (4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 39143-10-7) is a pyrazolone derivative with a molecular formula C₁₇H₁₃ClN₂O and a molecular weight of 296.75 g/mol . Its structure features a Z-configured double bond at the 4-position, a 4-chlorobenzylidene substituent, a methyl group at position 5, and a phenyl group at position 2.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-16(11-13-7-9-14(18)10-8-13)17(21)20(19-12)15-5-3-2-4-6-15/h2-11H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJYICFWALJLBY-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Knoevenagel condensation mechanism (Fig. 1):

  • Enolate Formation : The methyl group at position 5 of the pyrazolone ring undergoes deprotonation under acidic conditions, generating a nucleophilic enolate.
  • Aldol Addition : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration : Acid-catalyzed elimination of water yields the thermodynamically stable (4Z)-isomer.

Standard Protocol :

  • Reactants :
    • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equiv)
    • 4-Chlorobenzaldehyde (1.1 equiv)
  • Catalyst : Glacial acetic acid (5 vol%)
  • Base : Anhydrous sodium acetate (2.0 equiv)
  • Conditions : Reflux at 110°C for 6–8 hr under inert atmosphere
  • Workup : Precipitation in ice-cold water followed by recrystallization from ethanol

Yield : 72–80%
Purity : >95% (HPLC)

Alternative Synthetic Routes

Oxidative Coupling with Ferric Chloride

A patent by CN106008350A describes an innovative approach using ferric chloride (FeCl₃) as an oxidative catalyst in acidic media:

Procedure :

  • Substrate Preparation : 1-(4-Chlorophenyl)pyrazolidine-3-ketone (0.1 mol) is dissolved in acetic acid (3–5 vol).
  • Catalysis : FeCl₃ (0.1–1.0 mol%) is added, and the mixture is heated to 50–100°C.
  • Oxidation : Air is bubbled through the solution for 4 hr to promote dehydrogenation.
  • Isolation : The product is precipitated by pH adjustment (pH 5–8) and recrystallized.

Advantages :

  • Yield : 99.1–99.7%
  • Reaction Time : 4 hr (vs. 8 hr in conventional methods)
  • Scalability : Suitable for continuous flow reactors

Industrial-Scale Production

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances reproducibility and reduces costs:

Key Parameters :

  • Residence Time : 30–60 min
  • Temperature : 80–100°C
  • Catalyst Loading : 0.5 mol% FeCl₃
  • Throughput : 1.2 kg/hr per reactor module

Economic Benefits :

  • 40% reduction in solvent consumption
  • 15% higher yield compared to batch processes

Reaction Optimization Strategies

Solvent Screening

A comparative study of solvents revealed:

Solvent Dielectric Constant Yield (%) Purity (%)
Acetic acid 6.2 78 96
Ethanol 24.3 65 89
DMF 36.7 58 82

Data compiled from and

Acetic acid’s low polarity favors enolate stabilization, explaining its superior performance.

Catalytic Additives

Incorporating molecular sieves (3Å) or zeolites increases yields by 5–7% through water adsorption, shifting equilibrium toward product formation.

Characterization and Quality Control

Spectroscopic Analysis

IR (KBr, cm⁻¹) :

  • 3200–3450 (N–H stretch)
  • 1665 (C=O)
  • 1590 (C=N)

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.35 (s, 3H, CH₃)
  • δ 7.25–7.89 (m, 9H, aromatic)
  • δ 8.45 (s, 1H, =CH–)

HPLC :

  • Column: C18 (4.6 × 250 mm)
  • Mobile Phase: MeCN/H₂O (70:30)
  • Retention Time: 6.8 min

Chemical Reactions Analysis

(4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzylidene moiety, using nucleophiles like amines or thiols under suitable conditions.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form more complex structures.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzaldehydes in the presence of a base like sodium carbonate. The reaction is generally conducted under reflux conditions to facilitate the formation of the desired product .

Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound. For instance, IR spectra may reveal characteristic functional groups like N-H stretching and C=O stretching .

Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory effects. A study highlighted its potential as a selective inhibitor of cyclooxygenase II (COX-II), an enzyme involved in inflammatory processes. Compounds derived from pyrazolone scaffolds have been shown to possess varying degrees of COX-II inhibitory activity, with some exhibiting potency comparable to established anti-inflammatory drugs like Celecoxib .

Antimicrobial Properties

The compound has demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have utilized standard methods to evaluate its effectiveness against various microbial strains. For example, a specific series of substituted benzylidene derivatives was synthesized and tested, showing notable antibacterial effects .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using assays like the DPPH radical scavenging assay. These studies reveal that the compound can effectively scavenge free radicals, making it a candidate for further exploration in oxidative stress-related conditions .

Case Study 1: COX-II Inhibition

In a recent study published in ACS Omega, a series of pyrazolone derivatives were evaluated for their COX-II inhibitory activity. Among these derivatives, several compounds exhibited significant potency with IC50 values lower than that of Celecoxib. This highlights the therapeutic potential of pyrazolone-based compounds in managing inflammatory diseases .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on synthesizing (4Z)-substituted benzylidene derivatives for their antibacterial properties. The study reported that certain derivatives showed effective inhibition against various bacterial strains, suggesting their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of (4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features allow it to interact with cellular components, potentially disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Properties of Selected Pyrazolone Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
Target Compound 4-Cl, 5-Me, 2-Ph 296.75 Not reported ¹H NMR (CDCl₃): δ 7.22–7.49 (aromatic), 13C NMR: δ 137.15 (C-Cl)
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS: 39143-07-2) 4-OCH₃, 5-Me, 2-Ph 292.34 Not reported ChemSpider ID: 4539432; IR: C=O stretch at 1664 cm⁻¹
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) Heptafluoropropyl, hydrazinylidene ~459.29 132–133 IR: 3319 cm⁻¹ (NH), 19F NMR: δ -46.83 (CF₂)
(4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one (5) 2× CF₃, hydroxy ~511.34 222 ¹H NMR: δ 7.22–7.49 (aromatic), 13C NMR: δ 119.36 (q, J=271.1 Hz, CF₃)
(Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Triazole, 3-F 369.35 Not reported X-ray crystallography confirms planar structure; ¹⁹F NMR: δ -117.5 (C-F)
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The chloro substituent in the target compound enhances electrophilicity compared to the methoxy analog, which donates electrons via resonance . This difference impacts reactivity in nucleophilic substitutions.
  • Trifluoromethyl (CF₃) groups in compound 5 increase lipophilicity and metabolic stability, reflected in its higher melting point (222°C) due to stronger van der Waals interactions .

Fluorinated Derivatives: Heptafluoropropyl (7b) and pentafluoroethyl (6c) substituents introduce distinct ¹⁹F NMR signals (e.g., δ -46.83 for CF₂), aiding structural characterization . These groups also lower melting points (132–176°C) compared to non-fluorinated analogs, likely due to disrupted crystal packing .

Triazole Hybrids: The triazole-containing derivative exhibits enhanced hydrogen-bonding capacity, improving solubility in polar solvents .

Biological Activity

The compound (4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazole family, which has garnered interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological activities, particularly focusing on its antibacterial and antioxidant properties.

Synthesis and Characterization

The synthesis of (4Z)-4-(substituted benzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with various substituted benzaldehydes in the presence of anhydrous sodium carbonate. The resulting compounds are characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: Characterization Data of Selected Compounds

Compound NameIR Peaks (cm⁻¹)NMR Peaks (ppm)Yield (%)
4a3200-3450 (-NH)1.92 (s, -CH₃)60-80
4b3472 (-NH)8.71 (s, -NH)65

Antibacterial Activity

Research indicates that the synthesized pyrazole derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The evaluation was performed using the agar diffusion method.

  • Case Study : A study conducted by Reddy et al. demonstrated that compounds from this series showed mild to moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for different derivatives .

Antioxidant Activity

The antioxidant potential of these compounds was assessed using the DPPH radical scavenging method. The results indicated that several derivatives possess significant antioxidant activity.

  • Findings : The compound exhibited an IC50 value comparable to ascorbic acid, suggesting a promising potential for use in oxidative stress-related conditions .

Toxicological Assessment

Toxicological studies have shown that this compound is not expected to be carcinogenic based on animal studies. In lymphocyte proliferation assays, it demonstrated no significant mutagenic effects, indicating a favorable safety profile for further development .

Q & A

Q. What is the optimal synthetic route for (4Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and what are the critical reaction parameters?

Methodological Answer: The compound is synthesized via acid-catalyzed condensation of 3-methyl-1-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-chlorobenzaldehyde. Key steps include:

  • Reagents: Use concentrated HCl as a catalyst in N,N-dimethylformamide (DMF) at 426 K (153°C) for 8 hours .
  • Workup: Recrystallize the product from ethanol to achieve high purity.
  • Yield: The method yields a crystalline product with a melting point of 471 K (198°C) .

Q. Comparison of Synthetic Conditions

ParameterEthanol-Based Synthesis DMF/HCl-Based Synthesis
SolventEthanolDMF
CatalystSodium acetateHCl
Temperature100°C (2 hours)153°C (8 hours)
Yield96%Not reported

Q. How is the structural characterization of this compound performed, and what key features are observed?

Methodological Answer:

  • X-ray Crystallography: The pyrazole ring is planar, with the phenyl substituent inclined at 34.9° relative to the ring. The methylene C-atom bond angle is 116.4°, indicating steric strain .
  • Hydrogen Bonding: Adjacent molecules form N–H⋯O hydrogen bonds, creating linear chains along the crystallographic a-axis. This influences crystal packing and stability .
  • Spectroscopy: Use FT-IR to confirm the carbonyl (C=O) stretch at ~1650 cm⁻¹ and NMR to verify Z-configuration via coupling constants .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer: Pyrazolone derivatives exhibit:

  • Antibacterial Activity: Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Antitumor Potential: Inhibition of kinase pathways (e.g., EGFR) through π-π stacking interactions with aromatic residues .
  • Experimental Design: Use MIC assays (for antibacterial screening) and MTT assays (for cytotoxicity testing) with IC₅₀ calculations .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for similar pyrazolone derivatives be resolved?

Methodological Answer: Contradictions in bond angles or packing motifs may arise from:

  • Solvent Effects: Polar solvents (e.g., DMF) favor planar conformations, while ethanol may induce torsional strain .
  • Intermolecular Interactions: Analyze Hirshfeld surfaces to quantify H-bonding vs. van der Waals contributions. For example, Zefirov’s work highlights reduced contacts in crystals with bulky substituents .
  • Validation: Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CSD code ABC123) to identify outliers .

Q. What strategies optimize reaction conditions to improve yield and stereoselectivity?

Methodological Answer:

  • Catalyst Screening: Replace HCl with Lewis acids (e.g., ZnCl₂) to enhance Z-selectivity via chelation control .
  • Solvent Optimization: Test ionic liquids (e.g., [BMIM][BF₄]) to reduce reaction time and improve regioselectivity .
  • Microwave Assistance: Reduce reaction time from 8 hours to 30 minutes while maintaining >90% yield .

Q. How do computational methods validate the compound’s electronic structure and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~3.5 eV) suggests moderate reactivity .
  • Molecular Docking: Simulate binding to biological targets (e.g., COX-2 enzyme) to rationalize anti-inflammatory activity. Use AutoDock Vina with Lamarckian GA parameters .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

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